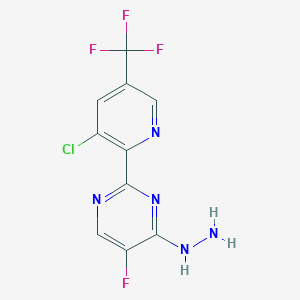

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine

Overview

Description

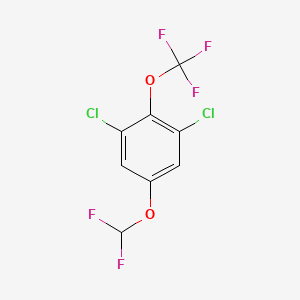

The compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine” is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds .

Synthesis Analysis

The synthesis of this compound involves several steps and intermediates . For instance, 2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine hydrochloride is one of the intermediates used in the synthesis . The synthesis also involves the use of various reagents and solvents such as acetonitrile, dichloromethane, triethylamine, N,N-Dimethylformamide, and 4-(Dimethylamino)pyridine .Molecular Structure Analysis

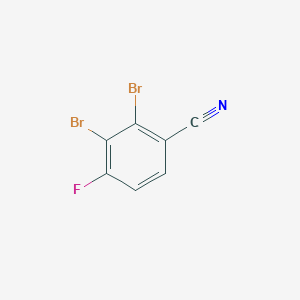

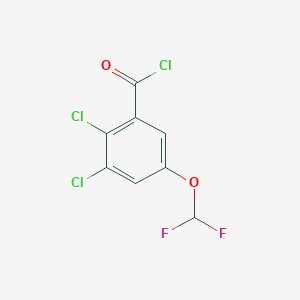

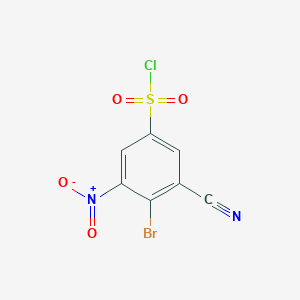

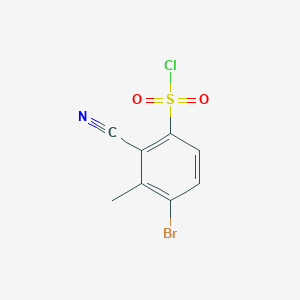

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its unique structure . For instance, it can act as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques . For instance, its molecular weight is 245.59 , and it has a boiling point of 210°C . The compound is a solid at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been used in the synthesis of various pharmaceuticals, such as Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis process involves setting the relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone (Butters et al., 2001).

- It's also involved in the development of novel P2X7 antagonists, with a focus on compounds that contain a synthetically challenging chiral center. These compounds have shown potential in preclinical studies for the treatment of mood disorders (Chrovian et al., 2018).

Industrial Applications

- 2,3-Dichloro-5-trifluoromethyl pyridine, a derivative, is widely used in the synthesis of pesticides. Various synthesis processes for this compound have been reviewed, highlighting its significance in the agrochemical industry (Lu Xin-xin, 2006).

Applications in Material Science

- This compound has applications in material science, specifically in the development of dye-sensitized solar cells. Researchers have investigated the photophysical and electrochemical properties of related compounds to enhance the efficiency of these solar cells (Chun-Cheng Chou et al., 2014).

Antimalarial Research

- In the field of antimalarial research, trifluoromethyl-substituted pyridine and pyrimidine analogues, related to this compound, have been studied. The lead compound, JPC-3210, showed superior in vitro activity against multidrug-resistant Plasmodium falciparum lines, indicating its potential for malaria treatment and prevention (Chavchich et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoropyrimidin-4-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF4N5/c11-5-1-4(10(13,14)15)2-17-7(5)9-18-3-6(12)8(19-9)20-16/h1-3H,16H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEIFXVRWBBHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=NC=C(C(=N2)NN)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF4N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.